4-Benzyl-5-bromopyrimidine
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Overview
Description
4-Benzyl-5-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a derivative of 5-bromopyrimidine, which is a halogenated heterocycle .
Synthesis Analysis
The synthesis of 5-bromopyrimidine derivatives has been studied extensively. One method involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the use of N Boc 3 as an initiation material, with the target product obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular weight of 4-Benzyl-5-bromopyrimidine is 249.11 . The molecular structure of 5-bromopyrimidine, a related compound, has been studied and its molecular weight is 158.984 Da .Chemical Reactions Analysis
5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . It has also been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromopyrimidine, a related compound, include a molecular weight of 158.98, a melting point of 67-73 °C, and a solid form .Scientific Research Applications
Antiviral Activity : A study reported the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where 4-Benzyl-5-bromopyrimidine was used as an intermediate. These compounds showed significant antiretroviral activity, especially against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthesis of Pyrimidine Derivatives : Another study focused on the microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution in 5-bromopyrimidine, leading to the synthesis of various pyrimidine derivatives (Verbitskiy et al., 2013).
CK2 Inhibitors Synthesis : A facile synthesis of 5-halopyrimidine-4-carboxylic acid esters was reported using the Minisci reaction, where 4-Benzyl-5-bromopyrimidine was used to prepare potent CK2 inhibitors (Regan et al., 2012).
Antibacterial Agents : A study on 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents demonstrated the potential of these compounds in treating bacterial infections, highlighting the importance of 4-Benzyl-5-bromopyrimidine in their synthesis (Rauckman & Roth, 1980).
Anticancer Activity : Research on the synthesis and cytotoxic evaluation of some new 2,5-disubstituted pyrimidine derivatives, including those derived from 4-Benzyl-5-bromopyrimidine, showed moderate in vitro cytotoxic activity against HeLa cell lines (Reddy et al., 2015).
Antitubercular Activity : Studies on the synthesis and evaluation of antitubercular activity of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines demonstrated promising activity against various strains of Mycobacterium tuberculosis (Verbitskiy et al., 2016).
Safety And Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which involves the use of 5-bromopyrimidine, is considered one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions . This suggests potential future directions in the development of new synthetic protocols involving 4-Benzyl-5-bromopyrimidine.
properties
IUPAC Name |
4-benzyl-5-bromopyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVRZUAPYNMDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744861 |
Source
|
Record name | 4-Benzyl-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5-bromopyrimidine | |
CAS RN |
1356109-00-6 |
Source
|
Record name | 4-Benzyl-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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